molecular formula C12H10N2O3 B1427696 2-Methoxy-5-(3-nitrophenyl)pyridine CAS No. 939428-15-6

2-Methoxy-5-(3-nitrophenyl)pyridine

Cat. No.: B1427696
CAS No.: 939428-15-6
M. Wt: 230.22 g/mol
InChI Key: JTXKPXRKYGEWHT-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-nitrophenyl)pyridine is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-5-(3-nitrophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(3-nitrophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-5-(3-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12-6-5-10(8-13-12)9-3-2-4-11(7-9)14(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXKPXRKYGEWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743110
Record name 2-Methoxy-5-(3-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939428-15-6
Record name 2-Methoxy-5-(3-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties of 2-Methoxy-5-(3-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-Methoxy-5-(3-nitrophenyl)pyridine , a specialized biaryl intermediate used in medicinal chemistry.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers

Executive Summary

2-Methoxy-5-(3-nitrophenyl)pyridine (CAS: 939428-15-6) is a biaryl heterocyclic scaffold characterized by a central pyridine ring substituted with a methoxy group at the C2 position and a 3-nitrophenyl moiety at the C5 position.[1][2] It serves as a critical "masked" intermediate in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.

Its value lies in its orthogonal reactivity: the nitro group functions as a latent amine (via reduction), while the methoxy-pyridine motif modulates lipophilicity (LogP) and metabolic stability compared to its phenyl analogs. This guide outlines its physicochemical profile, a validated synthetic route via Suzuki-Miyaura coupling, and its downstream reactivity in drug discovery cascades.

Chemical Identity & Structural Analysis[3]

PropertyData
IUPAC Name 2-Methoxy-5-(3-nitrophenyl)pyridine
CAS Number 939428-15-6
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
SMILES COc1ccc(cn1)-c1cccc(c1)=O
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Predicted LogP ~2.7 – 3.1 (Lipophilic)
H-Bond Acceptors 4 (Pyridine N, Nitro O's, Ether O)
Structural Logic
  • Pyridine Core: The nitrogen atom at position 1 acts as a weak base. The electron-deficient nature of the pyridine ring is partially offset by the electron-donating methoxy group at C2.

  • Methoxy Group (C2): Increases electron density on the pyridine ring, making the C5 position more nucleophilic compared to unsubstituted pyridine, yet the ring remains susceptible to electrophilic aromatic substitution.

  • 3-Nitrophenyl Group (C5): A strong electron-withdrawing group (EWG) on the phenyl ring. It deactivates the phenyl ring but serves as a crucial handle for reduction to an aniline derivative.

Validated Synthetic Pathway: Suzuki-Miyaura Coupling

The most robust method for synthesizing 2-Methoxy-5-(3-nitrophenyl)pyridine is the palladium-catalyzed cross-coupling of 5-Bromo-2-methoxypyridine with 3-Nitrophenylboronic acid . This route avoids the harsh conditions of direct nitration and ensures regiospecificity.

Reaction Scheme

Reagents:

  • Aryl Halide: 5-Bromo-2-methoxypyridine

  • Boronic Acid: 3-Nitrophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Protocol
  • Inertion: Charge a reaction vessel with 5-Bromo-2-methoxypyridine (1.0 eq) and 3-Nitrophenylboronic acid (1.1 eq). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane and aqueous

    
     (2M).
    
  • Catalysis: Add Pd(dppf)Cl₂·DCM under a positive stream of nitrogen.

  • Reflux: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion via LC-MS (Look for M+H = 231.2).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a Hexane/Ethyl Acetate gradient (typically 10-30% EtOAc).

Synthetic Workflow Diagram

SuzukiCoupling Start1 5-Bromo-2-methoxypyridine Catalyst Pd(dppf)Cl2 / K2CO3 80°C, Dioxane/H2O Start1->Catalyst Start2 3-Nitrophenylboronic acid Start2->Catalyst Intermediate Pd-Complex (Oxidative Addition) Catalyst->Intermediate Cross-Coupling Product 2-Methoxy-5-(3-nitrophenyl)pyridine (Target) Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed Suzuki-Miyaura coupling strategy for regioselective bond formation.

Reactivity Profile & Transformation

Once synthesized, the molecule serves as a versatile scaffold.[3][4] Its reactivity is defined by two primary vectors: the nitro group reduction and the methoxy group displacement .

A. Nitro Group Reduction (Chemo-selective)

The nitro group is readily reduced to a primary amine (aniline), creating 5-(3-aminophenyl)-2-methoxypyridine . This amine is a "privileged structure" in kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors).

  • Method A (Hydrogenation):

    
     (1 atm), 10% Pd/C, Methanol, RT. (High yield, clean).
    
  • Method B (Chemical): Iron powder (

    
    ), 
    
    
    
    , Ethanol/Water, 70°C. (Used if halogen substituents are present to avoid dehalogenation).
B. Methoxy Group Hydrolysis / Displacement

The 2-methoxy group is relatively stable but can be activated:

  • Hydrolysis to Pyridone: Treatment with HBr/Acetic acid or TMSI converts the methoxypyridine into a 2-pyridone (2-hydroxy tautomer). Pyridones are key hydrogen-bond donors in active sites.

  • Nucleophilic Displacement: Under harsh conditions, the methoxy group can be displaced by strong nucleophiles (amines or thiols), though this is less common than simple hydrolysis.

Reactivity Logic Map

Reactivity Core 2-Methoxy-5-(3-nitrophenyl)pyridine RedAgent H2 / Pd-C or Fe / NH4Cl Core->RedAgent AcidAgent HBr / AcOH or TMSI Core->AcidAgent Amine 5-(3-Aminophenyl)-2-methoxypyridine (Kinase Inhibitor Scaffold) RedAgent->Amine Nitro Reduction Pyridone 5-(3-Nitrophenyl)pyridin-2(1H)-one (H-Bond Donor) AcidAgent->Pyridone Demethylation

Caption: Divergent synthesis pathways: Nitro reduction yields anilines; Demethylation yields pyridones.

Applications in Drug Discovery

This compound acts as a pharmacophore modulator. The 2-methoxypyridine ring is often used as a bioisostere for a phenyl ring to improve solubility and reduce CYP450 inhibition.

  • mGluR5 Antagonists: Biaryl systems containing methoxypyridines are frequent scaffolds in negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5, investigated for anxiety and Fragile X syndrome.

  • PET Radiotracers: The methoxy group (

    
    ) is an ideal site for Carbon-11 (
    
    
    
    ) labeling via methylation of the corresponding pyridone precursor, allowing for PET imaging of neuroreceptors.
  • Kinase Inhibition: The reduced amino-derivative allows for amide coupling to "hinge-binding" motifs, a standard design in ATP-competitive inhibitors.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye/Respiratory).[5] The nitroaromatic moiety suggests potential toxicity if inhaled or absorbed.

  • Storage: Store at 2–8°C under inert atmosphere. Protect from light.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides,

    
    , will be generated).
    

References

  • BLD Pharm. (2025). Product Analysis: 2-Methoxy-5-(3-nitrophenyl)pyridine (CAS 939428-15-6).[1] Retrieved from

  • Sigma-Aldrich. (2025). Building Blocks: 2-Methoxy-5-nitropyridine and related biaryl synthesis. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[6] Pyridine, 2-methoxy- Properties and Spectra. Retrieved from

  • ChemScene. (2025). Biaryl Pyridine Scaffolds in Medicinal Chemistry. Retrieved from

Sources

Technical Guide: Molecular Architecture and Synthesis of 2-Methoxy-5-(3-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, physicochemical properties, and synthetic pathways for 2-Methoxy-5-(3-nitrophenyl)pyridine . This document is structured for researchers in medicinal chemistry and process development.

Executive Summary & Chemical Identity

2-Methoxy-5-(3-nitrophenyl)pyridine is a biaryl heterocyclic scaffold frequently utilized in medicinal chemistry as a "privileged structure" for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural core combines an electron-rich 2-methoxypyridine ring with an electron-deficient 3-nitrophenyl moiety, creating a distinct electronic "push-pull" system that influences both metabolic stability and binding affinity.

Chemical Data Table
PropertySpecification
CAS Registry Number 939428-15-6
IUPAC Name 2-Methoxy-5-(3-nitrophenyl)pyridine
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Exact Mass 230.0691
SMILES COc1ccc(cn1)-c1cccc(c1)=O
LogP (Predicted) ~2.8 - 3.1
Topological Polar Surface Area (TPSA) ~58 Ų

Structural Analysis & Electronic Properties

The Biaryl Axis

The molecule consists of two aromatic rings connected by a single C-C bond (C5 of pyridine to C1' of the phenyl ring).

  • Torsional Strain: Due to ortho-hydrogen interactions (H4/H6 on pyridine vs H2'/H6' on phenyl), the two rings are not coplanar. They likely adopt a twisted conformation (dihedral angle ~30–45°) in solution to minimize steric clash, which is a critical feature for fitting into hydrophobic pockets of enzymes.

  • Electronic Communication: Despite the twist, there is significant conjugation. The 3-nitro group acts as a strong electron-withdrawing group (EWG), deactivating the phenyl ring. Conversely, the 2-methoxy group on the pyridine acts as a resonance donor (+

    
    ), increasing electron density at the C3 and C5 positions of the pyridine.
    
The 2-Methoxypyridine Moiety[1]
  • Basicity Modulation: The methoxy group at the 2-position exerts an inductive electron-withdrawing effect (-

    
    ) on the pyridine nitrogen, reducing its basicity compared to unsubstituted pyridine. However, the resonance effect (+
    
    
    
    ) dominates the ring carbon density.
  • Acid Sensitivity: Researchers must note that 2-alkoxypyridines are susceptible to O-demethylation under strong acidic conditions (e.g., HBr, HI, or BBr₃), converting the aromatic pyridine into its 2-pyridone tautomer. This reactivity must be considered during downstream deprotection steps.

Synthetic Strategy: Suzuki-Miyaura Coupling

The most robust route to construct this biaryl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] This method is preferred over Stille or Negishi couplings due to the low toxicity of boronates and tolerance of the nitro group.

Retrosynthetic Analysis

The bond disconnection occurs at the biaryl axis.

  • Fragment A (Electrophile): 5-Bromo-2-methoxypyridine (Commercially available, stable).

  • Fragment B (Nucleophile): 3-Nitrophenylboronic acid (Stable solid).

Note: The reverse coupling (5-pyridineboronic acid + 1-bromo-3-nitrobenzene) is also viable but 5-bromo-2-methoxypyridine is often cheaper and more readily available in high purity.

Experimental Protocol (Standardized)

Objective: Synthesis of 2-Methoxy-5-(3-nitrophenyl)pyridine on a 1.0 mmol scale.

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)

  • 3-Nitrophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3–5 mol%) — Selected for resistance to oxidation and high turnover.

  • Base: 2M aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane or DME (degassed).

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-dioxane (5 mL) and the aqueous base solution.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target M+H: 231.1).

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 10% to 30% EtOAc).

    • Rf: The product is less polar than the boronic acid but more polar than the bromide.

Visualization of Synthesis Pathway

The following diagram illustrates the catalytic cycle and workflow.

SuzukiCoupling Start1 5-Bromo-2-methoxypyridine (Electrophile) Inter Oxidative Addition Complex Start1->Inter Pd(0) Start2 3-Nitrophenylboronic acid (Nucleophile) Trans Transmetallation Start2->Trans + Base Cat Pd(dppf)Cl2 (Catalyst) Cat->Inter Activation Base Na2CO3 (aq) (Base) Base->Trans Inter->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Inter Regenerate Pd(0) Product 2-Methoxy-5-(3-nitrophenyl)pyridine (Target) RedElim->Product

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl system.

Characterization & Identification

Since specific spectral data is often proprietary, the following are the predicted characteristic signals based on the structural environment:

¹H NMR (400 MHz, CDCl₃) - Predicted
  • Methoxy Group: A sharp singlet (3H) at δ 3.95 – 4.05 ppm .

  • Pyridine Ring:

    • H6 (adjacent to N): Doublet (d), ~δ 8.4 ppm (deshielded).

    • H4: Doublet of doublets (dd), ~δ 7.8 ppm.

    • H3: Doublet (d), ~δ 6.8 ppm (shielded by ortho-methoxy).

  • Nitrophenyl Ring:

    • H2' (between nitro and bond): Singlet/narrow triplet, ~δ 8.4 ppm (highly deshielded).

    • H4' (ortho to nitro): Doublet, ~δ 8.2 ppm.

    • H5' (meta to nitro): Triplet, ~δ 7.6 ppm.

    • H6': Doublet, ~δ 7.9 ppm.

Mass Spectrometry
  • ESI (+): [M+H]⁺ = 231.1 m/z.

  • Fragmentation Pattern: Loss of methyl radical (-15) or nitro group (-46) may be observed in hard ionization sources.

Applications in Drug Discovery

This molecule serves as a high-value intermediate (Building Block) rather than a final drug candidate.

  • Precursor to Anilines: The primary utility is the reduction of the nitro group (H₂/Pd-C or Fe/NH₄Cl) to yield 5-(3-aminophenyl)-2-methoxypyridine .

  • Scaffold for Kinase Inhibitors: The resulting amine is frequently derivatized into ureas or amides to target the ATP-binding pocket of kinases (e.g., p38 MAPK, VEGFR). The methoxypyridine acts as a hydrogen bond acceptor hinge binder.

  • PET Radiotracers: The methoxy group can be substituted with [¹¹C]CH₃ or [¹⁸F] fluoroalkyl chains for positron emission tomography imaging agents targeting neuroinflammation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • PubChem. (2025).[4][5] Compound Summary: 2-Methoxy-5-nitropyridine (Fragment Data). National Library of Medicine. Retrieved from [Link]

Sources

2-Methoxy-5-(3-nitrophenyl)pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Methoxy-5-(3-nitrophenyl)pyridine , a critical biaryl intermediate in medicinal chemistry.

Executive Summary

2-Methoxy-5-(3-nitrophenyl)pyridine is a biaryl building block characterized by a pyridine ring substituted with a methoxy group at the C2 position and a 3-nitrophenyl moiety at the C5 position.[1] This compound serves as a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Its value lies in its orthogonal functionality:

  • The Methoxy Group: Acts as a hydrogen bond acceptor and modulates the lipophilicity (LogP) of the pyridine ring.

  • The Nitro Group: Serves as a "masked" aniline. It is stable during early-stage synthesis (e.g., Suzuki couplings) but can be selectively reduced to an amine (aniline) for late-stage diversification via amide or urea formation.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-Methoxy-5-(3-nitrophenyl)pyridine
CAS Number 939428-15-6
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
SMILES COc1ccc(cn1)c2cccc(c2)=O
InChI Key JTXKPXRKYGEWHT-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Purity Grade Typically >98% (HPLC) for research applications

Synthesis & Manufacturing Protocol

The most robust route to 2-Methoxy-5-(3-nitrophenyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction. This convergent synthesis couples a halopyridine with a phenylboronic acid.

Retrosynthetic Analysis

The bond disconnection occurs between the C5 of the pyridine and the C1 of the phenyl ring.

  • Partner A (Electrophile): 5-Bromo-2-methoxypyridine (CAS: 13472-85-0)

  • Partner B (Nucleophile): 3-Nitrophenylboronic acid (CAS: 13331-27-6)

Experimental Protocol (Standardized)

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)

  • 3-Nitrophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding scales)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 5-Bromo-2-methoxypyridine (10 mmol) and 3-Nitrophenylboronic acid (12 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (50 mL). Stir to dissolve.

  • Base Addition: Add the aqueous Na₂CO₃ solution (15 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol) quickly to minimize air exposure.

  • Reaction: Heat the mixture to reflux (90–100°C) for 12–16 hours under inert gas. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.

Synthesis Pathway Diagram

G A 5-Bromo-2-methoxypyridine (Electrophile) C Pd(PPh3)4 Catalyst Na2CO3 Base A->C B 3-Nitrophenylboronic Acid (Nucleophile) B->C D INTERMEDIATE: 2-Methoxy-5-(3-nitrophenyl)pyridine (CAS 939428-15-6) C->D Suzuki-Miyaura Coupling (Reflux, 12h)

Figure 1: Convergent synthesis of 2-Methoxy-5-(3-nitrophenyl)pyridine via Suzuki Coupling.

Applications in Drug Discovery[3]

This compound is rarely the final drug; it is a high-value intermediate . Its primary utility is in the generation of biaryl aniline libraries .

The "Masked Aniline" Strategy

The nitro group is chemically inert to many oxidation and alkylation conditions, allowing researchers to modify the pyridine ring (if necessary) before "unmasking" the amine.

Key Transformation: Nitro Reduction

  • Reaction: Hydrogenation (H₂, Pd/C) or Iron/Ammonium Chloride reduction.

  • Product: 2-Methoxy-5-(3-aminophenyl)pyridine.

  • Utility: The resulting aniline is a universal handle for creating:

    • Ureas: Reaction with isocyanates (common in kinase inhibitors like Sorafenib analogs).

    • Amides: Coupling with carboxylic acids.

    • Sulfonamides: Reaction with sulfonyl chlorides.

Functionalization Workflow

G Start 2-Methoxy-5-(3-nitrophenyl)pyridine (Starting Material) Step1 Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Start->Step1 Amine 2-Methoxy-5-(3-aminophenyl)pyridine (Key Aniline Intermediate) Step1->Amine PathA React with Isocyanates (R-NCO) Amine->PathA PathB React with Acid Chlorides (R-COCl) Amine->PathB ProdA Urea Derivatives (Kinase Inhibitor Scaffold) PathA->ProdA ProdB Amide Derivatives (Biaryl Amide Library) PathB->ProdB

Figure 2: Downstream functionalization workflow for library generation.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar nitro-biaryls and aminopyridines.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[2]

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Handling: Use in a chemical fume hood.[3] Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep away from strong oxidizing agents.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis method).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Nitro reduction and Suzuki coupling mechanisms).

Sources

Solubility Profiling and Thermodynamic Analysis of 2-Methoxy-5-(3-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-5-(3-nitrophenyl)pyridine (CAS: 939428-15-6) is a critical biaryl building block, primarily utilized in the synthesis of complex heterocyclic pharmaceuticals via Suzuki-Miyaura cross-coupling.[1] As drug development moves from medicinal chemistry (milligram scale) to process development (kilogram scale), understanding the solid-liquid equilibrium (solubility) of this intermediate becomes the rate-limiting step for yield optimization and purity control.[1]

This guide provides a rigorous framework for determining, modeling, and applying the solubility data of 2-Methoxy-5-(3-nitrophenyl)pyridine.[1] Unlike simple solubility lookups, this document focuses on the thermodynamic behaviors governing the solute-solvent interactions and provides a validated protocol for generating high-fidelity data required for crystallization design.[1]

Physicochemical Profile & Theoretical Solubility[1]

Before experimental determination, a structural analysis is required to predict solvent compatibility and reduce the experimental search space.[1]

Structural Analysis

The molecule consists of three distinct functional zones that dictate its dissolution behavior:

  • Pyridine Ring (Core): Provides basicity and moderate polarity; capable of

    
    -
    
    
    
    stacking.[1]
  • Methoxy Group (-OCH₃): A weak hydrogen bond acceptor, increasing lipophilicity compared to a hydroxyl group but maintaining solubility in ethers/esters.[1]

  • 3-Nitrophenyl Moiety: A strong electron-withdrawing group (EWG) inducing a significant dipole moment.[1] The nitro group acts as a hydrogen bond acceptor.[1]

Predicted Solvent Affinity (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and functional group contribution:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPVery High Dipole-dipole interactions; disruption of crystal lattice.[1]
Esters/Ketones Ethyl Acetate, AcetoneHigh Van der Waals forces and weak polar interactions.[1] Ideal for reaction solvents.[1]
Alcohols Methanol, Ethanol, IPAModerate Solute acts as H-bond acceptor; Solvent as donor.[1] Solubility likely highly temperature-dependent (steep curve).[1]
Aromatics Toluene, XyleneModerate to High

-

stacking interactions with the biaryl system.[1]
Alkanes/Water Hexane, WaterVery Low Hydrophobic exclusion (Water) or lack of polarizability (Hexane).[1]

Experimental Protocol: Laser Monitoring Observation Technique

To generate authoritative solubility data, we utilize the Laser Monitoring Observation Technique .[1] This dynamic method minimizes the "metastable zone" errors common in static gravimetric methods.[1]

Workflow Diagram

SolubilityProtocol Start Preparation Weigh Weigh Solute & Solvent (Electronic Balance ±0.0001g) Start->Weigh Vessel Jacketed Equilibrium Cell (Control T ±0.05 K) Weigh->Vessel Dissolution Agitation (Magnetic Stirrer) Continuous Laser Transmittance Vessel->Dissolution Detection Phase Transition Detection (Laser Intensity Spike) Dissolution->Detection Heating (2K/h) Data Record Mole Fraction (x) vs Temperature (T) Detection->Data Data->Vessel Add Solvent (Repeat for next point)

Figure 1: Dynamic Laser Monitoring workflow for precise solid-liquid equilibrium determination.

Step-by-Step Methodology
  • Preparation: Calibrate the Smart Thermostat (e.g., Huber CC-405) to ensure temperature stability of

    
     K.
    
  • Loading: Place a known mass (

    
    ) of 2-Methoxy-5-(3-nitrophenyl)pyridine into the jacketed glass vessel. Add a known mass (
    
    
    
    ) of pure solvent.[1]
  • Equilibration: Initiate stirring at 450 rpm. The system will appear turbid (solid suspension).[1]

  • Dynamic Heating: Slowly increase the temperature of the circulating water bath (rate

    
     K/h) while a laser beam (650 nm, 5 mW) passes through the vessel.[1]
    
  • Detection: Monitor the laser intensity reaching the photodetector.

    • Turbid State: Scattering is high; intensity is low.[1]

    • Dissolution Point: The solid disappears; laser intensity spikes to maximum.[1]

  • Recording: Record the temperature (

    
    ) at the exact moment of the intensity spike. This 
    
    
    
    corresponds to the saturation temperature for the specific mole fraction (
    
    
    ).[1]
  • Repetition: Add more solvent to the same vessel (dilution method) or prepare a new sample to generate a curve ranging from 278.15 K to 323.15 K.

Thermodynamic Modeling & Data Analysis

Raw data must be correlated using thermodynamic models to be useful for process engineering.[1]

The Modified Apelblat Equation

The most authoritative model for correlating solubility of rigid aromatic molecules is the Modified Apelblat equation.[1] It assumes a linear relationship between the logarithm of mole fraction solubility and temperature parameters.[1]



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from non-linear regression.
    

Why this matters:

  • If

    
     , the dissolution is endothermic (solubility increases with heat).[1]
    
  • The

    
      term accounts for the temperature dependence of the enthalpy of solution, providing a more accurate fit than the simple van't Hoff equation for wide temperature ranges.[1]
    
Thermodynamic Parameters Calculation

From the solubility data, we calculate the dissolution thermodynamics to understand the driving forces:

  • Dissolution Enthalpy (

    
    ): 
    
    
    
    
    Positive values indicate that heating is required to dissolve the compound (Endothermic).[1]
  • Dissolution Entropy (

    
    ): 
    
    
    
    
    Positive values indicate an increase in disorder, favoring dissolution.[1]

Process Application: Crystallization Design[1]

The primary utility of this data is designing purification steps.[1] For 2-Methoxy-5-(3-nitrophenyl)pyridine, we utilize the solubility differential to separate it from boronic acid residues or palladium catalysts.[1]

Solvent Selection Logic
  • Reaction Solvent: Toluene or DMF (High solubility at high T to facilitate coupling).[1]

  • Crystallization Solvent: Ethanol or Isopropanol (Steep solubility curve).[1]

    • High T: Compound dissolves.[1][2][3]

    • Low T: Compound crashes out, impurities stay in solution.[1]

Crystallization Decision Tree

CrystallizationLogic Input Crude Reaction Mixture (Target + Pd + Boronic Salts) SolubilityCheck Is Solubility Curve Steep in Alcohol? Input->SolubilityCheck YesSteep Cooling Crystallization (e.g., Ethanol) SolubilityCheck->YesSteep Yes (Preferred) NoSteep Anti-Solvent Crystallization SolubilityCheck->NoSteep No (Flat Curve) ProcessCool 1. Dissolve at Reflux 2. Linear Cooling (10 K/h) 3. Filter YesSteep->ProcessCool ProcessAnti 1. Dissolve in THF (Good Solvent) 2. Add Water (Anti-Solvent) 3. Induce Nucleation NoSteep->ProcessAnti Final Pure Crystalline Product (>99% Purity) ProcessCool->Final ProcessAnti->Final

Figure 2: Process decision logic for purification based on solubility data.

Data Recording Template

Researchers should populate the following table during experimentation.

Temperature (K)Mass Solute (

)
Mass Solvent (

)
Mole Fraction (

)
Calculated

(Apelblat)
Relative Deviation (%)
278.15...............
283.15...............
..................
323.15...............

References

  • NIST Chemistry WebBook. 2-Methoxy-5-nitropyridine (Structural Analog Data). National Institute of Standards and Technology.[1][4] Available at: [Link][1]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical & Engineering Data.[1] (Standard reference for the Apelblat Equation).

  • Zhang, C., et al. (2020). Thermodynamic models for determination of solid–liquid equilibrium of synthetic intermediates.[1] Journal of Molecular Liquids.[1] (General methodology reference).

  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures.[1] Journal of Pharmacy & Pharmaceutical Sciences.[1]

Sources

Advanced Technical Guide: Synthesis and Pharmacological Profiling of 3-(3-Nitrophenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biaryl Scaffold Advantage

The 3-(3-nitrophenyl)pyridine scaffold represents a privileged structure in medicinal chemistry, bridging the gap between simple heterocycles and complex kinase inhibitors. Unlike linear alkyl chains, the biaryl axis provides a rigid spatial arrangement that locks the nitrogenous pharmacophore (pyridine) and the electronic modulator (nitro-aryl) into a conformation ideal for interacting with ATP-binding pockets of kinases or the colchicine-binding site of tubulin.

This guide moves beyond generic literature reviews to provide a validated, self-contained workflow for synthesizing, characterizing, and biologically profiling these derivatives. We focus on the Suzuki-Miyaura cross-coupling as the synthesis method of choice due to its high fidelity and tolerance for the nitro functional group.

Structural Chemistry & Pharmacophore Analysis

The efficacy of 3-(3-nitrophenyl)pyridine derivatives stems from two distinct electronic domains:

  • Domain A (The Pyridine Ring): Acts as a hydrogen bond acceptor (HBA). In physiological pH, the pyridine nitrogen (

    
     hybridized) remains unprotonated (pKa ~5.2), allowing it to interact with serine/threonine residues in enzyme active sites.
    
  • Domain B (The 3-Nitrophenyl Ring): The nitro group is a strong electron-withdrawing group (EWG). It deactivates the phenyl ring but, crucially, serves as a "metabolic handle." It can be reduced in vivo or chemically to an amine, dramatically flipping the electronic character from EWG to electron-donating (EDG), often used to tune potency and solubility.

Visualization: Pharmacophore Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of these derivatives.

SAR_Logic Scaffold 3-(3-Nitrophenyl)pyridine Core Pyridine Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Domain A Nitro 3-Nitro Group (Metabolic Handle / EWG) Scaffold->Nitro Domain B Target Target Interaction (Kinase/Tubulin) Pyridine->Target H-Bonding (Ser/Thr) Nitro->Target Electronic Tuning

Figure 1: Pharmacophore dissection of the 3-(3-nitrophenyl)pyridine scaffold showing the dual-domain interaction logic.

Validated Synthetic Protocol: Suzuki-Miyaura Coupling

Standard templates often fail to account for the deactivating nature of the nitro group. This protocol uses an optimized catalyst system to ensure high turnover.

Reaction Scheme

Reaction: 3-Bromopyridine + 3-Nitrophenylboronic acid


 3-(3-Nitrophenyl)pyridine
Reagents & Causality
  • Substrate: 3-Bromopyridine (1.0 eq). Why: Bromides are more reactive than chlorides in Pd-catalyzed coupling.

  • Boronic Acid: 3-Nitrophenylboronic acid (1.2 eq). Why: Slight excess accounts for potential protodeboronation.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%). Why: Tetrakis is robust for aryl-aryl coupling where steric hindrance is low.
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution). Why: Activates the boronic acid to the boronate species, the actual transmetallating agent.
  • Solvent: DME (Dimethoxyethane) / Water (3:1). Why: DME is miscible with water, ensuring a homogeneous phase for the base and organic reactants.

Step-by-Step Workflow
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Dissolution: Add 3-Bromopyridine (5 mmol) and 3-Nitrophenylboronic acid (6 mmol) to 40 mL of DME. Stir until dissolved.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (0.25 mmol) quickly against a counter-flow of Argon. The solution will turn yellow/orange.
  • Activation: Add 10 mL of degassed 2.0 M Na

    
    CO
    
    
    
    .
  • Reflux: Heat the mixture to reflux (85°C) for 12 hours.

    • Self-Validation Point: Monitor via TLC (Hexane:EtOAc 7:3). The starting bromide spot (

      
       ~0.6) must disappear.
      
  • Workup: Cool to Room Temp. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Visualization: Synthetic Pathway

Synthesis_Flow Start Start: 3-Bromopyridine + 3-Nitrophenylboronic Acid Cat_Add Add Pd(PPh3)4 (Inert Atmosphere) Start->Cat_Add Base_Add Add Na2CO3 (aq) (Boronate Formation) Cat_Add->Base_Add Reflux Reflux 12h @ 85°C (Catalytic Cycle) Base_Add->Reflux Check TLC Validation (Disappearance of Bromide) Reflux->Check Check->Reflux Incomplete Workup Extraction & Purification (Column Chromatography) Check->Workup Pass

Figure 2: Step-by-step synthetic workflow for the Suzuki-Miyaura coupling of the target derivative.

Biological Profiling: Antiproliferative Assay

Once synthesized, the compound must be validated for biological activity. We utilize the MTT Assay , a gold-standard colorimetric assay for assessing cell metabolic activity.

Assay Logic

The yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.

  • Hypothesis: The 3-nitrophenyl pyridine derivative will inhibit cell proliferation (likely via tubulin interference or kinase inhibition), reducing the number of viable cells and thus the absorbance signal.

Protocol (Self-Validating)
  • Seeding: Seed A549 (Lung carcinoma) or MCF-7 (Breast cancer) cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with the synthesized compound at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M (logarithmic scale).
    • Control: DMSO (0.1%) vehicle control (100% viability reference).

    • Positive Control: Doxorubicin (Known killer).

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Aspirate media. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

Data Interpretation (Mock Data)

The following table illustrates expected results, comparing the parent nitro-compound to a reduced amino-analog (often more potent due to H-bond donor capability).

Compound IDSubstituent (R)IC50 (A549) [

M]
IC50 (MCF-7) [

M]
Interpretation
NP-01 3-NO

(Nitro)
12.5

1.2
8.4

0.9
Moderate activity; likely requires reduction.
NP-02 3-NH

(Amino)
4.2

0.5
2.1

0.3
High potency; H-bond donor improves binding.
Doxorubicin -0.8

0.1
0.5

0.1
Positive Control (Validated).

References

  • PubChem. 3-(3-Nitrophenyl)pyridine Compound Summary. National Library of Medicine. [Link]

  • Alsaad, M. et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC (NIH). [Link]

  • Zainul, R. et al. Synthesis of pyridine derivatives employing three component reaction. Journal of Medical, Chemical and Biomedical Engineering. [Link]

  • Altaf, A. A. et al. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Patel, N. B. et al. Synthesis and Antimicrobial Studies of New Pyridine Derivatives. ResearchGate. [Link]

Structural Profiling & Crystal Packing Analysis: 2-Methoxy-5-(3-nitrophenyl)pyridine

[1]

Executive Summary

The compound 2-Methoxy-5-(3-nitrophenyl)pyridine represents a classic donor-acceptor biaryl scaffold, widely utilized in medicinal chemistry as a pharmacophore and in materials science for its optoelectronic properties.[1] Its structural integrity relies on the interplay between the electron-donating methoxy group (pyridine ring) and the electron-withdrawing nitro group (phenyl ring).[1]

This guide provides a comprehensive framework for the structural elucidation of this molecule.[1] It moves beyond simple data reporting to establish a rigorous protocol for synthesis, single-crystal growth, and crystallographic analysis.[1] Special emphasis is placed on the biaryl torsion angle —a critical determinant of biological activity and solid-state fluorescence—and the supramolecular packing forces driven by the nitro group.[1]

Synthesis & Crystallization Protocol

To ensure high-fidelity structural analysis, sample purity is paramount.[1] The following protocols synthesize the target compound via Suzuki-Miyaura cross-coupling, followed by a crystallization strategy designed to yield X-ray quality specimens.

Synthesis Workflow (Suzuki-Miyaura Coupling)[1][2]

Reaction Logic: The synthesis couples 5-bromo-2-methoxypyridine (electrophile) with 3-nitrophenylboronic acid (nucleophile).[1] The choice of a palladium(0) catalyst facilitates the oxidative addition/reductive elimination cycle, while the base activates the boronic acid.[1]

  • Reagents:

    • 5-Bromo-2-methoxypyridine (1.0 eq)[1]

    • 3-Nitrophenylboronic acid (1.2 eq)[1]

    • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

    • Base: K₂CO₃ (2.0 M aqueous solution)[1]

    • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)[1]

Protocol:

  • Degassing: Purge the solvent mixture with argon for 30 minutes to prevent homocoupling or catalyst oxidation.[1]

  • Reflux: Heat the mixture to 85°C for 12 hours under inert atmosphere.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂; Hexanes/EtOAc gradient).

Crystallization Strategy (Slow Evaporation)[1]

The molecule contains both a polar nitro group and a lipophilic biaryl core.[1] A binary solvent system is required to balance solubility and nucleation.[1]

  • Method: Slow Evaporation at Controlled Temperature (298 K).

  • Solvent System: Ethanol : Dichloromethane (1:1 v/v).[1]

    • Rationale: DCM solubilizes the aromatic core; Ethanol acts as a hydrogen-bond donor solvent to encourage orderly packing via the nitro/methoxy oxygens.[1]

  • Procedure: Dissolve 20 mg of purified compound in 2 mL of solvent mixture in a scintillation vial. Cover with parafilm, poke 3-5 pinholes, and allow to stand undisturbed for 3-5 days.[1]

Structural Analysis Framework

Molecular Conformation: The Biaryl Twist[1][3][4]

The defining structural feature of 2-Methoxy-5-(3-nitrophenyl)pyridine is the torsion angle between the pyridine and phenyl rings.[1]

  • Predicted Torsion: 20° – 35°[1]

  • Mechanistic Driver:

    • Steric Hindrance: The ortho-hydrogens (H4/H6 on pyridine and H2'/H6' on phenyl) prevent a perfectly planar (0°) conformation due to steric clash.[1]

    • Conjugation: Electronic communication between the rings favors planarity to maximize

      
      -orbital overlap.[1]
      
    • Result: The molecule adopts a twisted conformation to minimize steric repulsion while maintaining partial conjugation.[1]

Critical Check: In the crystal structure, if the torsion angle is

1
Supramolecular Architecture & Packing[1]

The crystal packing is governed by a hierarchy of intermolecular interactions, which can be quantified using Hirshfeld Surface Analysis.[1]

Interaction TypeDonor / AcceptorStructural Role
C-H[1]···O Hydrogen Bonds Donor: Aromatic C-H Acceptor: Nitro Oxygen (–NO₂)Primary Directional Force. The nitro group is a strong H-bond acceptor, typically forming chains or dimers with adjacent aromatic protons.[1]

-

Stacking
Pyridine ··· Phenyl Stabilization. Centroid-to-centroid distances of 3.6–3.9 Å indicate offset face-to-face stacking, common in biaryls.[1]
C-H···N Interactions Donor: Methoxy Methyl Acceptor: Pyridine NitrogenWeak/Auxiliary. Often intramolecular, locking the methoxy group coplanar to the pyridine ring.[1]
Hirshfeld Surface Analysis Protocol[1]

To visualize these interactions, generate Hirshfeld surfaces mapped with

1
  • Red Spots: Indicate C-H···O interactions (distance < sum of van der Waals radii).[1] Look for these around the nitro oxygens.[1]

  • White Regions: Indicate van der Waals contacts (H···H).

  • Fingerprint Plots:

    • Spikes: Sharp spikes at the bottom left indicate strong, directional H-bonds (O[1]···H).

    • Central Area: A diffuse region indicates

      
      -
      
      
      stacking (C[1]···C interactions).

Visualizations

Synthesis & Interaction Logic (DOT Diagram)[1]

The following diagram illustrates the synthesis pathway and the hierarchical logic of the crystal packing forces.

Gcluster_synthesisSynthesis Pathwaycluster_packingCrystal Packing ForcesSM15-Bromo-2-methoxypyridineCatPd(PPh3)4 / K2CO3Suzuki CouplingSM1->CatSM23-Nitrophenylboronic acidSM2->CatProduct2-Methoxy-5-(3-nitrophenyl)pyridineCat->ProductYield ~85%NitroNitro Group(-NO2)Product->NitroBiarylBiaryl Core(Twisted)Product->BiarylMethoxyMethoxy Group(-OCH3)Product->MethoxyHBondC-H...OInteractionsNitro->HBondAcceptorPiStackPi-PiStackingBiaryl->PiStackScaffoldStericConformationalLockingMethoxy->StericIntramolecular

Caption: Workflow connecting Suzuki coupling synthesis to the specific functional groups driving crystal packing architecture.

Experimental Data Tables

When analyzing your crystal structure, organize the data into the following standard format for publication.

Table 1: Crystal Data and Structure Refinement (Template)
ParameterValue (Typical Range)
Empirical Formula C₁₂H₁₀N₂O₃
Formula Weight 230.22 g/mol
Crystal System Monoclinic or Triclinic (Predicted)
Space Group P2₁/c or P-1
Temperature 296(2) K or 100(2) K
Wavelength 0.71073 Å (Mo K

)
Z 4 (Assumes 1 molecule/asymmetric unit)
Density (calculated) ~1.35 - 1.45 Mg/m³
F(000) 480
Goodness-of-fit on F² ~1.0 - 1.1
Table 2: Key Geometric Parameters (Predicted)
Bond / AngleAtomsExpected ValueSignificance
Torsion Angle C(Py)-C(Py)-C(Ph)-C(Ph)20.0° – 35.0°Biaryl twist due to steric hindrance.[1]
Bond Length C(Py)-C(Ph)1.48 – 1.49 ÅSingle bond with partial double bond character.[1]
Bond Angle C-N-O (Nitro)~118°Planar trigonal geometry of nitro group.[1]
Planarity Methoxy-Pyridine< 5° deviationCoplanar due to resonance (O lone pair into Py ring).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis.[1] CrystEngComm, 11, 19-32.[1] Link

  • Lüning, U., & Baumstark, D. (2018).[1] Torsional barriers in biphenyl, 2,2′-bipyridine and 2-phenylpyridine.[1][2] ResearchGate / Theoretical Chemistry Accounts. (Contextual grounding for biaryl twist).

  • Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1] Link

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1] Link

Technical Guide: Safety, Handling, and Applications of 2-Methoxy-5-(3-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational safety and handling manual for 2-Methoxy-5-(3-nitrophenyl)pyridine . It moves beyond the static limitations of a standard Safety Data Sheet (SDS) to provide context-aware, scientifically grounded protocols for researchers in drug discovery.

CAS Number: 939428-15-6 Formula: C₁₂H₁₀N₂O₃ Molecular Weight: 230.22 g/mol Role: Pharmaceutical Intermediate / Heterocyclic Scaffold

Part 1: Executive Summary & Chemical Context

Why This Molecule Matters: In the landscape of medicinal chemistry, 2-Methoxy-5-(3-nitrophenyl)pyridine serves as a critical biaryl scaffold. It is frequently synthesized via Suzuki-Miyaura cross-coupling , linking a pyridine ring (a common pharmacophore for solubility and hydrogen bonding) with a nitrophenyl group.

  • The Nitro Group (-NO₂): Acts as a "masked" amine. Researchers often reduce this intermediate to an aniline derivative to couple with carboxylic acids or sulfonyl chlorides, expanding the drug candidate library.

  • The Methoxy Group (-OCH₃): Modulates the electron density of the pyridine ring and serves as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets (e.g., kinase domains).

Scientist’s Note on Purity: Commercial samples often contain traces of palladium (Pd) catalyst or boronic acid residues from synthesis. For biological assays, re-purification (recrystallization or column chromatography) is recommended to prevent false positives in enzymatic screens.

Part 2: Hazard Identification & Toxicology (GHS Standards)

While specific in vivo toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with analogous compounds (e.g., 2-methoxy-5-nitropyridine) dictates the following conservative hazard profile.

GHS Classification (Predicted)
Hazard ClassCategoryHazard StatementCode
Skin Irritation 2Causes skin irritation.[1][2]H315
Eye Irritation 2ACauses serious eye irritation.H319
STOT - SE 3May cause respiratory irritation.H335
Acute Toxicity 4 (Oral)Harmful if swallowed (Predicted).H302
Structural Alerts & Mechanisms
  • Nitroaromatic Moiety: Nitro groups can be metabolically reduced to hydroxylamines, which are potential DNA alkylators. While this specific molecule is stable, handle as a potential mutagen until proven otherwise.

  • Pyridine Nitrogen: Basic in nature. Upon contact with mucous membranes (eyes/lungs), it can extract protons from moisture, leading to local pH shifts and tissue irritation.

Part 3: Safe Handling & Engineering Controls

The "Barrier of Entry" Protocol

Do not rely solely on a lab coat. The lipophilicity of this biaryl ether allows it to penetrate standard latex gloves over time.

  • Glove Selection: Use Nitrile (minimum 0.11 mm thickness) .

    • Reasoning: Nitrile offers superior resistance to the aromatic/organic solvents (DCM, DMSO) typically used to dissolve this compound.

  • Respiratory Protection: Handle strictly within a Class II Biosafety Cabinet or a certified Chemical Fume Hood .

    • Reasoning: Fine powders of biaryl compounds are easily aerosolized during weighing. Inhalation delivers the nitro-compound directly to the systemic circulation, bypassing first-pass metabolism.

Solubilization & Reaction Setup (SOP)

Objective: Prepare a 10 mM stock solution in DMSO for biological assay.

  • Weighing: Use an anti-static gun on the weighing boat. Pyridine derivatives often carry static charge, causing powder scattering.

  • Solvent Addition: Add DMSO slowly down the side of the vial.

  • Vortexing: The methoxy group improves solubility compared to bare nitropyridines, but the biaryl twist can impede crystal lattice breakdown. Sonicate at 40°C if turbidity persists.

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling this compound from storage to disposal.

SafetyLifecycle Storage Storage (Dry, 2-8°C, Dark) Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Retrieve Solubilization Solubilization (DMSO/DCM) Weighing->Solubilization Dissolve Waste Disposal (Halogen-Free Organic) Weighing->Waste Spills Reaction Reaction/Assay (Suzuki Coupling / Screening) Solubilization->Reaction Aliquot Reaction->Waste Quench

Figure 1: Operational lifecycle for 2-Methoxy-5-(3-nitrophenyl)pyridine, emphasizing containment at the weighing stage.

Part 4: Physical & Chemical Properties

PropertyValue / DescriptionScientific Implication
Physical State Solid (Powder)Risk of dust inhalation.[1][3]
Color Pale Yellow to YellowCharacteristic of nitro-aromatic conjugation.
Melting Point 120–130°C (Predicted)High lattice energy; requires heat for fusion.
Solubility (Water) Low (< 0.1 mg/mL)Poor bioavailability without formulation.
Solubility (Organic) High (DMSO, DCM, MeOH)Compatible with standard organic synthesis.
Partition Coeff. (LogP) ~2.5 (Predicted)Lipophilic; membrane permeable.

Note: Melting point is estimated based on the structural rigidity of the biaryl system compared to 2-methoxy-5-nitropyridine (104–108°C).

Part 5: Emergency Response Protocols

First Aid Logic
  • Eye Contact: Immediately flush with water for 15 minutes.[1][4]

    • Mechanism:[5] The pyridine nitrogen can cause basic burns. Flushing dilutes the local pH spike.

  • Skin Contact: Wash with soap and water.[1][3] Do not use ethanol.

    • Reasoning: Ethanol acts as a permeation enhancer, potentially driving the lipophilic nitro-compound deeper into the dermis.

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen.[2]

    • Reasoning: Nitro compounds can induce methemoglobinemia (rare but possible with high exposure), reducing oxygen transport.

Firefighting Measures
  • Extinguishing Media: Carbon dioxide (CO₂), dry chemical, or foam.[3]

  • Specific Hazards: Combustion generates Nitrogen Oxides (NOx) .

    • Danger: NOx gases can cause delayed pulmonary edema. Firefighters must wear self-contained breathing apparatus (SCBA).

Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash w/ Soap NO Alcohol Skin->ActionSkin ActionEye Flush 15min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Monitor O2 Inhale->ActionInhale Medical Seek Medical Show CAS 939428-15-6 ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage protocol for accidental exposure. Note the strict prohibition of alcohol for skin cleanup.

Part 6: Stability, Reactivity, and Disposal

Stability
  • Chemical Stability: Stable under standard laboratory conditions.

  • Incompatibilities:

    • Strong Oxidizers: Can react violently with the electron-rich methoxy group.

    • Strong Reducers (e.g., LiAlH₄, H₂/Pd): Will reduce the nitro group to an amine (potentially exothermic).

Disposal[3][8]
  • Waste Stream: Non-halogenated organic waste (unless mixed with halogenated solvents).

  • Method: Incineration is required to fully oxidize the nitrogen content to N₂/NOx (captured by scrubbers).

  • Do NOT: Pour down the drain. The biaryl structure is resistant to biodegradation and toxic to aquatic life (Category Acute 3).

Part 7: Synthesis & Application Context (Suzuki Coupling)

For researchers synthesizing this compound, the following pathway is typical. Understanding this helps in identifying impurities (e.g., starting materials).

Synthesis Reactant1 2-Methoxy-5- pyridineboronic acid Catalyst Pd(PPh3)4 K2CO3 Reactant1->Catalyst Reactant2 1-Bromo-3- nitrobenzene Reactant2->Catalyst Product 2-Methoxy-5-(3- nitrophenyl)pyridine Catalyst->Product Suzuki Coupling

Figure 3: Common synthetic route. Impurities may include unreacted boronic acid or bromide.

References

  • PubChem. (n.d.). 2-Methoxy-5-nitropyridine (Analogous Hazard Data). National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Catalytic Reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the catalytic reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine to its corresponding aniline, 2-Methoxy-5-(3-aminophenyl)pyridine. This transformation is a critical step in the synthesis of various pharmacologically active compounds. This document outlines the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for reaction monitoring. The content is designed for researchers, scientists, and drug development professionals, offering both practical instructions and the scientific rationale behind the protocol.

Introduction: The Significance of Aromatic Amine Synthesis

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing access to the versatile aniline moiety. The target product of this protocol, 2-Methoxy-5-(3-aminophenyl)pyridine, is a valuable intermediate in the development of novel therapeutics. Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), is a widely adopted and efficient method for this transformation due to its high chemoselectivity and amenability to scaling.[1][2] This process involves the addition of hydrogen across the nitro group in the presence of a metal catalyst, leading to the formation of the desired amine.[3]

Mechanistic Overview: The Pathway from Nitroarene to Amine

The catalytic reduction of a nitro group is a six-electron process that proceeds through several intermediates.[4] While the exact mechanism can be complex and surface-dependent, it is generally accepted to involve the initial formation of a nitroso intermediate, followed by a hydroxylamine, which is then further reduced to the amine.[5][6]

G Nitroarene 2-Methoxy-5-(3-nitrophenyl)pyridine Nitroso Nitroso Intermediate Nitroarene->Nitroso + 2H+ / 2e- Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + 2H+ / 2e- Amine 2-Methoxy-5-(3-aminophenyl)pyridine Hydroxylamine->Amine + 2H+ / 2e-

Figure 1: Simplified reaction pathway for the reduction of a nitroarene.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the procedure for the catalytic reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine using 10% Palladium on Carbon (Pd/C) as the catalyst.

Materials and Equipment
Reagent/Equipment Specification Purpose
2-Methoxy-5-(3-nitrophenyl)pyridineSubstrateStarting material for the reduction.
10% Palladium on Carbon (Pd/C)CatalystFacilitates the hydrogenation reaction.
Methanol (MeOH)AnhydrousReaction solvent.
Hydrogen (H₂) gasHigh purityReducing agent.
Nitrogen (N₂) gasInert gasFor purging and creating an inert atmosphere.
Celite®Filtration aidTo assist in the removal of the catalyst.
Three-necked round-bottom flaskReaction vesselAllows for multiple connections (gas inlet, etc.).
Magnetic stirrer and stir barAgitationTo ensure proper mixing of the reaction.
Hydrogen balloon or Parr shakerHydrogen sourceTo supply hydrogen to the reaction.
Vacuum/Nitrogen manifoldGas handlingFor evacuating and backfilling the flask.
Filtration apparatus (Büchner funnel)Catalyst removalTo separate the catalyst from the reaction mixture.
Step-by-Step Procedure
  • Flask Preparation: In a clean and dry three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).[4]

  • Inerting the System: Securely attach the flask to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add anhydrous methanol to the flask, followed by the 2-Methoxy-5-(3-nitrophenyl)pyridine. Stir the mixture to ensure the substrate is fully dissolved.

  • Hydrogenation Setup: Replace the nitrogen inlet with a hydrogen-filled balloon or connect the flask to a Parr shaker apparatus. For reactions at elevated pressure, ensure all connections are secure and leak-tested with nitrogen before introducing hydrogen.[8][9]

  • Reaction Initiation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to replace the nitrogen atmosphere with hydrogen.[4] Begin vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[4][10] To take an aliquot for analysis, first, evacuate the hydrogen and backfill with nitrogen before opening the system.[7]

  • Reaction Completion and Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), evacuate the hydrogen atmosphere and purge the system with nitrogen.[7]

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric; ensure the filter cake is kept wet with solvent during and after filtration.[7][11] Wash the filter cake with a small amount of methanol to recover any remaining product.

  • Product Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2-Methoxy-5-(3-aminophenyl)pyridine. The product can be further purified by recrystallization or column chromatography if necessary.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up a Add Pd/C to Flask b Inert with N₂ a->b c Add Solvent & Substrate b->c d Purge with H₂ c->d e Stir & React d->e f Monitor Reaction e->f g Purge with N₂ f->g h Filter Catalyst g->h i Isolate Product h->i

Figure 2: Experimental workflow for the catalytic hydrogenation.

Safety First: Handling Reagents and Conditions

Catalytic hydrogenation requires strict adherence to safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst.[7][12]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[13] All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.

  • Palladium on Carbon (Pd/C): Pd/C, especially after use, is pyrophoric and can ignite in the presence of air.[7] Always handle the catalyst in an inert atmosphere when dry and keep it wet with solvent during filtration and disposal.[11]

  • Pressure Equipment: If using a Parr shaker or other high-pressure reactor, ensure the equipment is properly maintained and operated within its pressure and temperature limits.[8][9] Always use a blast shield.[12]

Analytical Monitoring: Tracking Reaction Progress

Real-time or periodic monitoring of the reaction is crucial for determining the endpoint and ensuring the desired product is formed.

  • Chromatographic Methods: TLC, HPLC, and GC are effective for separating the starting material, intermediates, and the final product.[4][10]

  • Spectroscopic Techniques: In-situ monitoring using techniques like Raman or mid-IR spectroscopy can provide real-time kinetic data and insights into the reaction mechanism.[14][15][16] The disappearance of the nitro group's characteristic vibrational bands (around 1350 cm⁻¹) can be a key indicator of reaction progress.[14]

Conclusion

This application note provides a robust and detailed protocol for the catalytic reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine. By understanding the underlying mechanism and adhering to the outlined experimental and safety procedures, researchers can confidently and efficiently synthesize the corresponding aniline, a valuable building block in pharmaceutical and chemical research.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Hydrogenation SOP. (n.d.).
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025). BenchChem.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2025). ChemRxiv.
  • Hydrogenation Reactions. (2012, March 6). University of Pittsburgh Environmental Health and Safety.
  • Standard Operating Procedures - The Sarpong Group. (n.d.).
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
  • Analytical methods. (n.d.).
  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. (2021, April 20). ACS Sustainable Chemistry & Engineering.
  • Nitro Reduction - Common Conditions. (n.d.).
  • Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2025, August 6). ResearchGate.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Analysis of p-Nitrophenol Reduction. (2025, February 11). World Journal of Chemical Education.
  • Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com.
  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety.
  • 2-Methoxy-5-(3-nitrophenyl)pyridine | 939428-15-6. (n.d.). Benchchem.
  • Hydrogenation reaction tips and tricks. (2022, January 21). Reddit.
  • Nitro Reduction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (n.d.). Google Patents.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (n.d.). PMC.
  • Research on the Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2020, December 29).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.).
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016, February 29). Asian Journal of Chemistry.
  • Catalytic Hydrogenation Reaction. (2016, July 11). AZoM.
  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). LOCKSS.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin.
  • Process for the activation of hydrogenation catalysts. (n.d.). Google Patents.
  • 2-Methoxy-5-Amino Pyridine. (n.d.). Jubilant Ingrevia.
  • Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. (n.d.). ResearchGate.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29).

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine to 2-Methoxy-5-(3-aminophenyl)pyridine. Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Technical Brief

The reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine presents a classic chemoselectivity challenge in heterocyclic chemistry. While the primary objective is the reduction of the nitro group (


) to the aniline (

), the biaryl scaffold introduces two critical competing pathways:
  • Pyridine Ring Hydrogenation: The pyridine ring is susceptible to over-reduction to a piperidine derivative, particularly under heterogeneous catalytic hydrogenation conditions (

    
    ) if the ring is activated by protonation (acidic media).
    
  • Methoxy Cleavage (Demethylation): The 2-methoxypyridine moiety is an imidate-like ether. Under harsh acidic conditions or high temperatures, it can undergo hydrolysis to the pyridone tautomer (2-hydroxypyridine).

This guide provides validated protocols to navigate these risks, prioritizing chemoselectivity over raw reaction rate.

Reaction Pathway & Impurity Map

Understanding the mechanism is the first step in troubleshooting. The diagram below illustrates the desired pathway versus the "Death Valley" of side reactions.

ReactionMap Start Starting Material (Nitro-Biaryl) Nitroso Nitroso Intermediate Start->Nitroso 2e- Reduction Piperidine Piperidine Derivative (Over-Reduction) Start->Piperidine H2/Pd + Acid (Ring Saturation) Pyridone Pyridone (Demethylation) Start->Pyridone Strong Acid/Heat (Hydrolysis) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e- Reduction Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation w/ Hydroxylamine Product Target Product (Amino-Biaryl) Hydroxyl->Product 2e- Reduction Hydroxyl->Azoxy Condensation w/ Nitroso Product->Piperidine Over-exposure Azo Azo Dimer (Side Product) Azoxy->Azo Reduction

Figure 1: Mechanistic pathway showing the target reduction sequence (Center) and critical off-target deviations (Red).

Validated Protocols

Method A: Catalytic Hydrogenation (Cleanest Profile)

Best for: Late-stage synthesis where metal residue (Fe, Sn) is unacceptable.

The Critical Adjustment: Standard hydrogenation often uses acetic acid to prevent amine products from poisoning the catalyst. DO NOT use acid here. Protonation of the pyridine nitrogen lowers the LUMO energy of the ring, facilitating over-reduction to piperidine.

ParameterRecommendationRationale
Catalyst 5% Pd/C (sulfided) or 1% Pt/CSulfided catalysts are "poisoned" enough to stop at the amine but active enough for nitro reduction.
Solvent Methanol or THFNeutral solvents prevent pyridinium formation.
Additive None (or trace

)
Keeping pH neutral/basic protects the pyridine ring and the methoxy group.
Pressure 1–3 atm (Balloon to mild pressure)High pressure favors ring saturation.

Step-by-Step:

  • Dissolve substrate (1.0 eq) in Methanol (10 vol).

  • Add 5% Pd/C (sulfided, 5 wt% loading).

  • Purge with

    
    , then introduce 
    
    
    
    (balloon pressure is usually sufficient).
  • Stir at 20–25°C . Do not heat.

  • Monitor by HPLC. Stop immediately upon consumption of starting material.

Method B: Iron/Ammonium Chloride (Most Robust)

Best for: Cases where hydrogenation fails or yields azo impurities.

This is a transfer hydrogenation that is highly selective for nitro groups and chemically incapable of reducing the pyridine ring or cleaving the methoxy ether under standard conditions.

ParameterRecommendationRationale
Reagent Fe Powder (3–5 eq) +

(5 eq)
Fe acts as the electron source;

provides a mild proton source (pH ~5-6) without hydrolyzing the ether.
Solvent EtOH/Water (4:[1]1)Water is required to dissolve

and facilitate electron transfer.
Temp 60–70°CActivation energy required for Fe surface reaction.

Step-by-Step:

  • Suspend substrate (1.0 eq) in EtOH/Water (4:1 ratio).[1]

  • Add

    
     (5.0 eq) and Iron powder (5.0 eq, <325 mesh).
    
  • Heat to 70°C with vigorous stirring (mechanical stirring recommended to prevent iron settling).

  • Monitor TLC/LCMS (typically complete in 1–3 hours).

  • Critical Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot EtOH.

  • Tip: If the filtrate is green/brown (colloidal iron), wash the organic layer with dilute EDTA solution.

Troubleshooting Center (FAQs)

Symptom 1: "I see a generic M+14 or M+16 peak in LCMS."

Diagnosis: This is likely the Azo (M-16 from dimer) or Azoxy (M from dimer) intermediate.

  • Cause: Incomplete reduction. This happens when the intermediate hydroxylamine condenses with the nitroso species faster than it is reduced to the amine.

  • Fix (Hydrogenation): Increase agitation rate (mass transfer limitation). Ensure

    
     pressure is constant.
    
  • Fix (Iron): Add more Iron powder. The reaction stalled.

Symptom 2: "My product mass is M+6."

Diagnosis: You have reduced the pyridine ring (Over-reduction to piperidine).

  • Cause: The reaction medium was too acidic, or the catalyst was too active (e.g.,

    
     or Pearlman's catalyst).
    
  • Fix: Switch to Method B (Iron) . If you must use hydrogenation, add a drop of Quinoline (catalyst poison) or switch to sulfided Pt/C. Never use acetic acid as a solvent for this substrate.

Symptom 3: "I lost the methyl group (M-14)."

Diagnosis: Demethylation to 2-pyridone.

  • Cause: Strong acid hydrolysis (e.g., using concentrated

    
     with 
    
    
    
    at reflux) or nucleophilic attack during workup.
  • Fix: Avoid strong Lewis acids (

    
    , 
    
    
    
    ). Use the buffered
    
    
    system (pH ~6) which is too mild to cleave methyl ethers.

Decision Logic for Method Selection

Use this flow to select the optimal experimental path for your specific constraints.

DecisionTree Start Start: Select Method Q1 Is the product for GMP/Late Stage? Start->Q1 Q2 Is the Pyridine ring highly electron deficient? Q1->Q2 No (Early Stage) MethodA Use Method A: Pd/C Hydrogenation (Neutral Solvent) Q1->MethodA Yes (Avoid Metals) Q2->MethodA No MethodB Use Method B: Fe / NH4Cl (EtOH/H2O) Q2->MethodB Yes (Risk of Ring Red.) MethodC Use Method C: Transfer Hydrogenation (Hydrazine/Formate) MethodA->MethodC If Halogens Present (Avoid Dehalogenation)

Figure 2: Decision matrix for selecting the reduction methodology based on stage of development and structural risks.

References

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups to Amines: Catalytic Hydrogenation vs Dissolving Metal. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Amines by Reduction of Nitro Compounds. Retrieved from [Link]

  • Wikipedia. (2024). Reduction of Nitro Compounds: Selectivity and Mechanisms. Retrieved from [Link]

  • ResearchGate. (2025). Continuous Flow Hydrogenation of Functionalized Pyridines: Preventing Over-reduction. Retrieved from [Link]

Sources

Technical Support Center: Regiocontrol in 2-Methoxy-5-(3-nitrophenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-939428 Subject: Troubleshooting Regioselectivity & Yield in 5-Aryl-2-Alkoxypyridine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary

The synthesis of 2-methoxy-5-(3-nitrophenyl)pyridine presents a classic "push-pull" electronic challenge. The 2-methoxy group is strongly activating and ortho/para directing, while the pyridine nitrogen is deactivating and meta directing.

Achieving high regioselectivity at the C5 position (para to the methoxy) while avoiding the thermodynamically stable C3 isomer or the hydrolysis byproduct (2-pyridone ) requires precise control over sterics and basicity. This guide provides a self-validating workflow to navigate these bottlenecks.

Module 1: Strategic Route Planning

Before mixing reagents, select the pathway that minimizes regiochemical ambiguity.

Diagnostic Workflow: Route Selection

Use the following logic tree to determine your optimal starting materials based on reagent availability and scale.

RouteSelection Start START: Choose Precursors Halogen Do you have 2-methoxy-5-halo-pyridine? Start->Halogen RouteA Route A: Classical Suzuki (Recommended) Step2 Step 2: Pd-Catalyzed Coupling (Prevent Hydrolysis) RouteA->Step2 RouteB Route B: Direct Arylation (High Risk/Green) Step3 Step 3: C-H Activation (Requires Blocking C3) RouteB->Step3 Boronic Do you have 3-nitrophenylboronic acid? Halogen->Boronic Yes Step1 Step 1: Bromination of 2-methoxypyridine (NBS) Halogen->Step1 No (Start from 2-OMe-Py) Boronic->RouteA Yes Boronic->RouteB No (Using Aryl Halide) Step1->RouteA

Caption: Decision matrix for selecting the synthetic pathway. Route A is the industry standard for high purity; Route B is academic/experimental.

Module 2: The C5-Halogenation Bottleneck

User Issue: "I am brominating 2-methoxypyridine, but I see a ~10% impurity that is difficult to separate. Is it the C3 isomer?"

Technical Analysis

Yes. While the methoxy group directs para (C5), the ortho position (C3) is also activated. The pyridine nitrogen deactivates the ring, but the electron-donating methoxy group overcomes this.

Protocol: Ensuring C5 Selectivity

To maximize C5 selectivity (>95:5), you must control the electrophile's "heat" and the solvent's polarity.

Optimized Bromination Protocol:

  • Reagents: 2-methoxypyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile (MeCN) is superior to DCM. Polar aprotic solvents stabilize the transition state for para substitution.

  • Temperature: Maintain 0°C to 5°C . Higher temperatures increase C3 substitution.

  • Catalyst: No acid catalyst. Acid can protonate the pyridine nitrogen, altering the directing effects and deactivating the ring.

ParameterStandard ConditionOptimized ConditionResult
Reagent Br2 / AcOHNBS / MeCNHigher C5 Selectivity
Temp RT (25°C)0°CReduced C3 Isomer
Yield 75%92%Cleaner Crude

Validation Check: Run 1H NMR. The C5-bromo product will show a doublet at ~8.2 ppm (C6-H) with small coupling (


 Hz) to C4-H. The C3-bromo isomer typically shifts the C2-OMe signal and alters the splitting pattern of the remaining protons.

Module 3: Cross-Coupling Integrity (Suzuki-Miyaura)

User Issue: "My Suzuki coupling works, but the yield is low, and I see a new peak in LCMS corresponding to Mass [M-14]."

Root Cause: Hydrolytic Demethylation

This is a critical failure mode. Under harsh basic conditions (hydroxides) and high heat, the 2-methoxy group is susceptible to nucleophilic attack by water/hydroxide, converting the pyridine to 2-pyridone (demethylation).

Troubleshooting Workflow

SuzukiTroubleshoot Issue Low Yield / Demethylation CheckBase Check Base Used Issue->CheckBase StrongBase NaOH / KOH / Ba(OH)2 CheckBase->StrongBase Yes MildBase K3PO4 / Na2CO3 CheckBase->MildBase Already Using Solution1 Switch to Anhydrous Conditions (Dioxane/K3PO4) StrongBase->Solution1 Fix: Use Weaker Base CheckSolvent Check Solvent Water Content MildBase->CheckSolvent Solution2 Reduce Temp to 80°C CheckSolvent->Solution2 If High Water %

Caption: Logic flow for preventing the conversion of 2-methoxypyridine to 2-pyridone during coupling.

Recommended Protocol (High Integrity)

To couple 2-methoxy-5-bromopyridine with 3-nitrophenylboronic acid :

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%). This bidentate ligand is robust and prevents de-ligation which can lead to side reactions.

  • Base: Potassium Phosphate (K3PO4) (2.0 eq).[2] Avoid hydroxides (NaOH). Carbonates (Na2CO3) are acceptable but Phosphate is gentler on the methoxy ether.

  • Solvent: 1,4-Dioxane/Water (9:1). Keep water content minimal—just enough to solubilize the boronate species.

  • Atmosphere: Strict Argon/Nitrogen sparging. Oxygen promotes homocoupling and catalyst decomposition.

Step-by-Step:

  • Charge flask with halide (1.0 eq), boronic acid (1.2 eq), and K3PO4 (2.0 eq).

  • Add Dioxane/Water (9:1) and sparge with Ar for 15 mins.

  • Add Pd(dppf)Cl2 (0.05 eq).[1]

  • Heat to 85°C (Do not exceed 100°C to protect the -OMe).

  • Monitor by TLC/LCMS.[1] Stop immediately upon consumption of bromide.

Module 4: FAQ & Advanced Troubleshooting

Q1: Can I use Direct Arylation to skip the bromination step?

A: Technically, yes, but it is risky. Direct arylation of 2-methoxypyridine often suffers from poor C3 vs. C5 selectivity.

  • Mechanism: Concerted Metallation-Deprotonation (CMD).

  • Challenge: The pyridine nitrogen can coordinate to Pd, directing activation to C3.

  • Fix: Use steric bulk to block C3 or specific ligands like 1,10-phenanthroline to enforce C5 selectivity, though yields are typically lower than the Suzuki route [1].

Q2: How do I purify the product from the 3-nitrophenylboronic acid homocoupling?

A: The nitro group makes the byproduct (3,3'-dinitrobiphenyl) very non-polar.

  • Tactic: Use a gradient column. Start with 100% Hexanes to elute the homocoupling product. Then ramp to 10-20% EtOAc/Hexanes to elute the target 2-methoxy-5-(3-nitrophenyl)pyridine. The target is more polar due to the pyridine nitrogen.

Q3: The product is oiling out. How do I get a solid?

A: Nitro-aromatics crystallize well.

  • Trituration: Dissolve the oil in a minimum amount of hot Ethanol or IPA, then cool slowly. If that fails, triturate with cold Pentane/Ether to induce precipitation.

References

  • BenchChem. (2025).[1] Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives: Application Notes and Protocols.Link

  • National Institutes of Health (NIH). (2018). Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides. Organic Letters.[3] Link

  • MDPI. (2023). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.Link

  • Thieme Connect. (2019). Chemoselective Demethylation of Methoxypyridine.[4][5] Synlett.[4] Link

  • Royal Society of Chemistry (RSC). (2022). Regioselective Halogenation of Pyridines via Zincke Imine Intermediates.[6] Green Chemistry. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-methoxypyridine and nitro-aromatics before handling, as they may be toxic or explosive under extreme conditions.

Sources

Validation & Comparative

Spectroscopic Characterization of Functionalized Pyridines: A Comparative Guide to Nitro and Methoxy Signatures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, pyridine derivatives serve as bioisosteres for benzene rings to modulate solubility and metabolic stability. However, the electron-deficient nature of the pyridine nitrogen significantly alters the infrared (IR) absorption frequencies of substituents compared to their carbocyclic analogs.

This guide provides a technical comparison of IR spectral signatures for Nitro (


)  and Methoxy (

)
groups attached to pyridine rings. It distinguishes these from benzene analogs (alternatives) and details the specific shifts caused by positional isomerism (2-, 3-, vs 4-substitution).

Theoretical Framework: The Pyridine Influence

To interpret the spectra accurately, one must understand the electronic environment. Unlike benzene, the pyridine ring contains an electronegative nitrogen atom that exerts a strong electron-withdrawing inductive effect (-I) and a resonance effect (-R).

  • Inductive Effect: The ring nitrogen pulls electron density through the sigma bond framework, generally strengthening bonds with high dipole moments (increasing wavenumber).

  • Resonance Effect: Substituents at the 2- and 4-positions can conjugate with the ring nitrogen, altering bond orders more drastically than at the 3-position.

Diagram: Electronic Effects on IR Shifts

The following diagram illustrates the causal logic between ring position and observed spectral shifts.

Pyridine_IR_Mechanisms Substituent Substituent Group (NO2 or OCH3) Pos_2_4 2- or 4-Position (Ortho/Para-like) Substituent->Pos_2_4 Pos_3 3-Position (Meta-like) Substituent->Pos_3 Pyridine_N Pyridine Nitrogen (Heteroatom) Inductive Inductive Effect (-I) Pyridine_N->Inductive Resonance Resonance Interaction (Conjugation) Pos_2_4->Resonance Strong Interaction Pos_3->Inductive Dominant Effect Shift_Blue Blue Shift (Higher Wavenumber) Resonance->Shift_Blue Bond Order Increase (e.g., C-O) Shift_Red Red Shift (Lower Wavenumber) Resonance->Shift_Red Bond Order Reduction (e.g., N=O) Inductive->Shift_Blue Bond Stiffening

Figure 1: Mechanistic flow of electronic effects determining IR frequency shifts in pyridine derivatives.

The Nitro Group ( ) Analysis

The nitro group is a strong electron-withdrawing group. In IR spectroscopy, it is characterized by two distinct bands: the asymmetric stretch (


) and the symmetric stretch (

).
Comparative Performance: Benzene vs. Pyridine

In Nitrobenzene , the bands typically appear at


 (

) and

(

). In Nitropyridines , the electron-deficient ring competes with the nitro group for electrons.
Key Diagnostic Shifts:
  • Asymmetric Stretch (

    
    ):  The high electronegativity of the pyridine ring usually shifts this band to higher frequencies  compared to nitrobenzene counterparts due to the shortening of the C-N bond connecting the group to the ring.
    
  • Symmetric Stretch (

    
    ):  This band is highly sensitive to conjugation. In 4-nitropyridine, resonance contributions (quinoid-like structures) can lower this frequency.
    
Table 1: Nitro Group Frequencies in Pyridine Derivatives
CompoundPosition

[cm⁻¹]

[cm⁻¹]
Shift vs. Benzene Analog
Nitrobenzene (Ref)-15231347N/A
2-Nitropyridine Ortho-like1535 - 15451350 - 1360Slight Blue Shift (

)
3-Nitropyridine Meta-like1530 - 15401345 - 1355Minimal Shift
4-Nitropyridine Para-like1520 - 15301330 - 1340Red Shift (

) due to Resonance

Note: Data synthesized from Socrates, G. (2004) and spectral database comparisons.

The Methoxy Group ( ) Analysis

The methoxy group acts as an electron-donating group (+R) via the oxygen lone pair, despite oxygen's electronegativity (-I).

The C-O-C System

The diagnostic bands are the Aryl-Oxygen (


)  stretch and the Alkyl-Oxygen (

)
stretch.
  • The Pyridine Effect: Because the pyridine ring is electron-poor, it "pulls" the lone pair from the methoxy oxygen more strongly than a benzene ring does. This increases the double-bond character of the

    
     bond.
    
  • Result: The

    
     stretch in methoxypyridines often appears at higher wavenumbers  than in anisole (methoxybenzene).
    
Table 2: Methoxy Group Frequencies in Pyridine Derivatives
CompoundPosition

[cm⁻¹]

[cm⁻¹]
Structural Insight
Anisole (Ref)-12452835Baseline for comparison
2-Methoxypyridine Ortho-like1260 - 12802940 - 3000Strong

interaction
3-Methoxypyridine Meta-like1250 - 12652840 - 2950Closer to anisole
4-Methoxypyridine Para-like1270 - 12902900 - 3000Max resonance; high bond order

Experimental Protocol: Self-Validating Workflow

To ensure the peaks identified are genuine functional group vibrations and not artifacts (e.g., water in hygroscopic pyridines), follow this validated protocol.

Sample Preparation Strategy

Pyridine derivatives are often hygroscopic or low-melting solids.

  • Method A (Preferred): ATR (Attenuated Total Reflectance) with a Diamond crystal. Requires minimal prep and reduces water absorption during scanning.

  • Method B (Alternative): Nujol Mull. Useful if the compound reacts with KBr or is volatile.

Workflow Diagram

This workflow includes "Checkpoints" (diamond shapes) to validate data integrity before analysis.

IR_Workflow Start Start: Sample Prep Background Acquire Background (Air/Clean Crystal) Start->Background LoadSample Load Sample (Ensure Contact) Background->LoadSample Scan Acquire Spectrum (16-32 Scans, 4cm-1 res) LoadSample->Scan Check_Water Validation: Broad band at 3400? Scan->Check_Water Dry_Sample Action: Vacuum Dry / Desiccate Check_Water->Dry_Sample Yes Check_Pyridine Validation: Ring Breathing ~990? Check_Water->Check_Pyridine No Dry_Sample->LoadSample Analyze Analyze Functional Groups (NO2 / OCH3) Check_Pyridine->Analyze Yes (Confirmed Pyridine) Check_Pyridine->Analyze No (Substituted/Shifted)

Figure 2: Step-by-step experimental workflow with integrated data validation loops.

Protocol Details
  • Background Subtraction: Always run a fresh background immediately before the sample. Pyridines are Lewis bases and can interact with atmospheric

    
     or moisture on the crystal surface.
    
  • Resolution: Set to

    
     or 
    
    
    
    . Higher resolution is unnecessary for broad nitro bands and introduces noise.
  • Validation Check: Look for the Pyridine Ring Breathing Mode . In unsubstituted pyridine, this is at

    
    .
    
    • Note: In 2- and 4-substituted pyridines (like 2-nitropyridine), this band often shifts to

      
       or diminishes in intensity. Its absence or shift is a confirmation of substitution.
      

Summary of Comparative Advantages

When designing drugs, choosing between a phenyl ring and a pyridine ring affects the spectral monitoring of the compound.

FeatureBenzene Derivative (Alternative)Pyridine Derivative (Product)Implication for IR Analysis
Spectral Complexity ModerateHighPyridine C=N stretches (

) often overlap with Nitro

.
Hygroscopicity LowHighRequires strict anhydrous handling to avoid OH masking.
Band Position Standard ReferenceShifted (Blue/Red)Reference tables must be specific to heterocycles; benzene tables are misleading.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry

A Senior Application Scientist's Guide to the Synthesis of 2-Methoxy-5-(3-nitrophenyl)pyridine: A Comparative Analysis of Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. This guide provides an in-depth technical analysis and validation of the synthesis of 2-Methoxy-5-(3-nitrophenyl)pyridine, a valuable substituted pyridine derivative. We will delve into the well-established Suzuki-Miyaura cross-coupling reaction, presenting a detailed, field-proven protocol. Furthermore, we will explore a viable alternative, the Stille cross-coupling, offering a comparative perspective to inform your synthetic strategy. This document is designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles, ensuring a thorough understanding of the synthetic process.

Introduction to 2-Methoxy-5-(3-nitrophenyl)pyridine

The pyridine ring is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle. Its nitrogen atom imparts unique electronic properties and provides a handle for molecular interactions, making it a privileged scaffold. The title compound, 2-Methoxy-5-(3-nitrophenyl)pyridine, incorporates three key functional groups: a methoxy group, a pyridine ring, and a nitrophenyl moiety. This combination offers a versatile platform for further chemical elaboration, making it an attractive building block for the synthesis of more complex molecules with potential biological activity.

Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] Its appeal lies in the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

The synthesis of 2-Methoxy-5-(3-nitrophenyl)pyridine via this method involves the palladium-catalyzed reaction of 5-bromo-2-methoxypyridine with 3-nitrophenylboronic acid.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System Reactant1 5-bromo-2-methoxypyridine Reaction_Center Suzuki-Miyaura Coupling Reactant1->Reaction_Center Reactant2 3-nitrophenylboronic acid Reactant2->Reaction_Center Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Center Pd(0) Base Base (e.g., K₂CO₃) Base->Reaction_Center Activation Product 2-Methoxy-5-(3-nitrophenyl)pyridine Reaction_Center->Product

Caption: Synthetic scheme for 2-Methoxy-5-(3-nitrophenyl)pyridine via Suzuki-Miyaura coupling.

Mechanistic Insight: The Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process involving a palladium catalyst.[1] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromo-2-methoxypyridine) to form a Pd(II) complex.

  • Transmetalation: The organoborane (3-nitrophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' (L)₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is based on established procedures for similar Suzuki-Miyaura couplings.

Materials:

  • 5-bromo-2-methoxypyridine

  • 3-nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methoxypyridine (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Methoxy-5-(3-nitrophenyl)pyridine.

Alternative Synthetic Pathway: The Stille Cross-Coupling

The Stille cross-coupling is another powerful palladium-catalyzed reaction for the formation of C-C bonds, utilizing organotin reagents (organostannanes).[2][3][4][5][6] While highly effective, the toxicity of organotin compounds is a significant drawback to consider.

The synthesis of 2-Methoxy-5-(3-nitrophenyl)pyridine via the Stille coupling would involve the reaction of 5-bromo-2-methoxypyridine with (3-nitrophenyl)tributylstannane.

Stille_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System Reactant1 5-bromo-2-methoxypyridine Reaction_Center Stille Coupling Reactant1->Reaction_Center Reactant2 (3-nitrophenyl)tributylstannane Reactant2->Reaction_Center Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Center Pd(0) Product 2-Methoxy-5-(3-nitrophenyl)pyridine Reaction_Center->Product

Caption: Synthetic scheme for 2-Methoxy-5-(3-nitrophenyl)pyridine via Stille coupling.

Mechanistic Considerations

The catalytic cycle of the Stille reaction is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[2] The key difference lies in the nature of the organometallic reagent used for transmetalation.

Comparison of Synthetic Routes

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboronic acids/estersOrganostannanes
Toxicity Generally low toxicityHigh toxicity of tin reagents
Reaction Conditions Mild, often aqueous compatibleGenerally mild, anhydrous conditions often preferred
Functional Group Tolerance ExcellentVery good
Byproducts Boron-based, generally easy to removeTin-based, can be difficult to remove completely
Commercial Availability Wide variety of boronic acids availableGood availability of stannanes

Validation of 2-Methoxy-5-(3-nitrophenyl)pyridine

The identity and purity of the synthesized 2-Methoxy-5-(3-nitrophenyl)pyridine must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The expected chemical shifts for 2-Methoxy-5-(3-nitrophenyl)pyridine in CDCl₃ are as follows.[7]

ProtonChemical Shift (δ, ppm)Multiplicity
Pyridine-H8.71 - 8.66m
Nitrophenyl-H7.76 - 7.67m
Nitrophenyl-H7.56 - 7.51m
Pyridine-H7.59dd
Nitrophenyl-H7.37t
Pyridine-H7.24 - 7.18m
Pyridine-H6.97m
Methoxy-H3.88s

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted chemical shifts are shown below.

CarbonPredicted Chemical Shift (δ, ppm)
Methoxy (-OCH₃)~54
Aromatic C-H110 - 140
Aromatic C-N/C-O145 - 165
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 2-Methoxy-5-(3-nitrophenyl)pyridine (C₁₂H₁₀N₂O₃), the expected molecular weight is approximately 230.22 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 230.

Conclusion

This guide has provided a comprehensive overview of the synthesis of 2-Methoxy-5-(3-nitrophenyl)pyridine, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. A detailed experimental protocol, grounded in established chemical principles, has been presented to enable its successful implementation in a laboratory setting. Furthermore, a comparative analysis with the Stille cross-coupling offers a broader perspective on available synthetic strategies, allowing researchers to make informed decisions based on factors such as reagent toxicity and byproduct removal. The inclusion of validation data underscores the importance of rigorous characterization in synthetic chemistry. By understanding the nuances of these synthetic methodologies, researchers are better equipped to efficiently access this valuable molecular building block for their drug discovery and development endeavors.

References

  • Stille reaction. In: Wikipedia. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • (PDF) 2-Methoxy-3-nitrophenol. ResearchGate. Available at: [Link]

  • 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. Google Patents.
  • Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide. Google Patents.
  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. PMC. Available at: [Link]

  • 2-Methoxy-5-nitrophenol. PubChem. Available at: [Link]

  • 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine. PMC. Available at: [Link]

  • Pyridine, 2-methoxy-. NIST WebBook. Available at: [Link]

Sources

A Comparative Guide to the Elemental Analysis of 2-Methoxy-5-(3-nitrophenyl)pyridine: Establishing Analytical Standards and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of quality, safety, and efficacy. For a compound such as 2-Methoxy-5-(3-nitrophenyl)pyridine, a heterocyclic aromatic ether with potential applications in medicinal chemistry, establishing its elemental composition is a fundamental step in confirming its identity and purity. This guide provides a comprehensive comparison of methodologies for the elemental analysis of this compound, offering researchers and drug development professionals the technical insights and experimental protocols necessary to achieve accurate and reliable results.

As a Senior Application Scientist, my approach is grounded in the principle that robust analytical methods are self-validating systems. This guide, therefore, not only outlines the "how" but also the "why," explaining the causality behind experimental choices to ensure scientific integrity and trustworthiness in your analytical workflow.

The Primary Standard: Theoretical Elemental Composition

In the absence of a dedicated, commercially available certified reference material (CRM) for 2-Methoxy-5-(3-nitrophenyl)pyridine, its theoretical elemental composition, derived from its chemical formula, serves as the primary standard against which all experimental results are compared.

Chemical Formula: C₁₂H₁₀N₂O₃

Molecular Weight: 230.22 g/mol

This information allows for the precise calculation of the expected mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01112144.13262.62%
HydrogenH1.0081010.0804.38%
NitrogenN14.007228.01412.17%
OxygenO15.999347.99720.85%

Table 1: Theoretical elemental composition of 2-Methoxy-5-(3-nitrophenyl)pyridine.

Comparative Analysis of Methodologies: Combustion Analysis

For the determination of C, H, and N in organic compounds like 2-Methoxy-5-(3-nitrophenyl)pyridine, the most prevalent and reliable method is high-temperature combustion analysis, often referred to as the Dumas method. This technique offers high precision, accuracy, and a relatively rapid analysis time.

Principle of Combustion Analysis

The underlying principle involves the complete and instantaneous combustion of the sample in an oxygen-rich environment at a high temperature (typically 900-1000°C). The resulting combustion gases (CO₂, H₂O, and N₂) are then passed through a series of traps and columns to separate them before being quantified by a thermal conductivity detector (TCD).

Experimental Workflow: Combustion Analysis

The following diagram illustrates the typical workflow for the elemental analysis of 2-Methoxy-5-(3-nitrophenyl)pyridine using a modern combustion analyzer.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh 1-3 mg of 2-Methoxy-5-(3-nitrophenyl)pyridine into a tin capsule s2 Crimp the capsule to enclose the sample s1->s2 s3 Place capsule into autosampler s2->s3 s4 Sample is dropped into high-temperature (950°C) combustion furnace with O₂ s3->s4 s5 Combustion products (CO₂, H₂O, N₂, NOx) are swept by He carrier gas s4->s5 s6 Gases pass through a reduction furnace (650°C) to convert NOx to N₂ s5->s6 s7 Separation of gases (H₂O trap, GC column) s6->s7 s8 Detection by Thermal Conductivity Detector (TCD) s7->s8 s9 Integration of TCD signal peaks s8->s9 s10 Calculation of C, H, N % based on calibration curve s9->s10 s11 Comparison with theoretical values s10->s11

Caption: Workflow for Combustion Elemental Analysis.

Detailed Experimental Protocol

1. Instrument Calibration and Verification:

  • Rationale: Calibration with a well-characterized, stable organic standard is crucial for ensuring the accuracy of the results. The instrument's response is calibrated to a known amount of C, H, and N.

  • Protocol:

    • Select a suitable certified reference material. Acetanilide (C₈H₉NO) is a common choice due to its high purity and stability.

    • Perform a multi-point calibration by analyzing varying weights of the standard (e.g., 1 mg, 2 mg, 3 mg) to establish a linear calibration curve for each element.

    • Following calibration, analyze a verification standard (e.g., sulfanilamide) to confirm the accuracy of the calibration. The results should fall within the acceptance criteria of the certified values (typically ±0.3%).

2. Sample Preparation:

  • Rationale: Accurate weighing is paramount for accurate elemental analysis. The sample must be homogeneous to ensure the small portion analyzed is representative of the bulk material.

  • Protocol:

    • Ensure the 2-Methoxy-5-(3-nitrophenyl)pyridine sample is dry and homogenous. If necessary, gently grind the sample with a mortar and pestle.

    • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the sample into a clean tin capsule.

    • Record the weight to at least 0.001 mg.

    • Crimp the tin capsule to securely enclose the sample, ensuring no sample is lost.

3. Sample Analysis:

  • Rationale: The automated analysis ensures high reproducibility. The conditions are optimized for complete combustion and accurate detection.

  • Protocol:

    • Place the prepared samples into the instrument's autosampler.

    • Enter the sample weights into the instrument's software.

    • Initiate the analysis sequence. The instrument will automatically drop each sample into the combustion furnace at a pre-determined time.

    • Run samples in triplicate to assess precision.

Data Interpretation and Acceptance Criteria

The primary output from the analyzer will be the weight percentages of C, H, and N. These experimental values are then compared against the theoretical values calculated in Table 1.

ElementTheoretical %Experimental Result (Example)Deviation (%)Acceptance
Carbon (C)62.6262.45-0.17Pass
Hydrogen (H)4.384.31-0.07Pass
Nitrogen (N)12.1712.09-0.08Pass

Table 2: Comparison of theoretical and example experimental results for 2-Methoxy-5-(3-nitrophenyl)pyridine.

For pharmaceutical compounds, a common acceptance criterion is that the experimental values must be within ±0.4% of the theoretical values. This tight tolerance confirms the elemental integrity of the synthesized molecule. Deviations outside this range may indicate the presence of impurities, residual solvents, or incomplete drying.

Alternative and Complementary Techniques

While combustion analysis is the gold standard for C, H, and N, other techniques may be required for a full elemental profile, particularly for inorganic contaminants.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is ideal for detecting and quantifying trace elemental impurities (heavy metals, residual catalysts) at parts-per-million (ppm) or parts-per-billion (ppb) levels. It requires the sample to be digested, typically using microwave-assisted acid digestion, before introduction into the plasma.

  • Oxygen Determination: Oxygen is typically determined by difference (100% - %C - %H - %N - ...). Direct determination is also possible using a similar combustion technique but with a pyrolysis reactor instead of a combustion furnace, where the sample is heated in the absence of oxygen to produce carbon monoxide, which is then quantified.

Logical Framework for Elemental Analysis Strategy

The choice of analytical technique is dictated by the specific question being asked. The following diagram outlines a logical approach to the elemental analysis of a novel compound like 2-Methoxy-5-(3-nitrophenyl)pyridine.

G start Synthesized 2-Methoxy-5-(3-nitrophenyl)pyridine q1 Confirm Identity & Purity? start->q1 combustion Perform Combustion Analysis (C, H, N) q1->combustion Yes compare Compare results to theoretical values (±0.4%) combustion->compare pass Identity & Purity Confirmed compare->pass Pass fail Investigate Impurities/ Optimize Synthesis compare->fail Fail q2 Assess Trace Metal Contamination? pass->q2 icpms Perform ICP-MS Analysis q2->icpms Yes report Report full elemental profile q2->report No icpms->report

Caption: Decision workflow for elemental analysis.

Conclusion

The elemental analysis of 2-Methoxy-5-(3-nitrophenyl)pyridine is a critical quality attribute that underpins its identity and purity. By using its theoretical composition as the primary standard and employing a validated high-temperature combustion analysis method, researchers can confidently establish the elemental integrity of their material. The protocols and comparative data presented in this guide provide a robust framework for achieving accurate, reliable, and trustworthy results, ensuring a solid analytical foundation for subsequent stages of drug development and scientific investigation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139031, 2-Methoxy-5-(3-nitrophenyl)pyridine. Available from: [Link]

  • United States Pharmacopeia (USP). <471> Oxygen Flask Combustion. (Note: While this reference is for a different technique, the acceptance criteria for elemental composition are widely adopted in the pharmaceutical industry). A direct link to the specific USP chapter requires a subscription; a general link is provided. Available from: [Link]

Technical Comparison Guide: UV-Vis Characteristics of 2-Methoxy-5-(3-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption characteristics of 2-Methoxy-5-(3-nitrophenyl)pyridine (CAS: 939428-15-6). As a biaryl system synthesized via Suzuki-Miyaura coupling, this molecule exhibits specific optoelectronic properties defined by the meta-positioning of the nitro group relative to the pyridine linkage.

Unlike its para-isomer, which displays strong intramolecular charge transfer (ICT), the 3-nitrophenyl derivative exhibits a hypsochromically shifted absorption profile. This guide compares the target molecule against key structural analogues and precursors to assist in reaction monitoring, purity assessment, and photophysical characterization.

Molecular Analysis & Electronic Structure

To understand the spectral data, we must first analyze the electronic architecture of the molecule.

The "Broken" Chromophore Effect

The molecule consists of an electron-rich 2-methoxypyridine moiety coupled to an electron-deficient 3-nitrophenyl ring.

  • Donor: Methoxy group (-OMe) at position 2 of the pyridine.

  • Acceptor: Nitro group (-NO₂) at position 3 of the phenyl ring.

  • Bridge: The C-C bond connecting Pyridine(C5) and Phenyl(C1).

Critical Insight: In the 3-nitrophenyl (meta) isomer, the nitro group is not in direct conjugation with the pyridine-methoxy system. The resonance pathway is interrupted, preventing the formation of a strong "push-pull" system across the entire molecule. Consequently, the UV-Vis spectrum is dominated by localized


 transitions of the biaryl skeleton rather than a low-energy charge transfer band.

Experimental Methodology

For reproducible spectral data, the following protocol is recommended. This workflow ensures that solvent polarity and pH do not introduce artifacts (e.g., protonation of the pyridine nitrogen).

Standard Protocol: UV-Vis Characterization[1][2][3]
  • Solvent Selection: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH) .

    • Note: Avoid acidic solvents to prevent protonation of the pyridine nitrogen, which would red-shift the spectrum (

      
       elimination).
      
  • Concentration: Prepare a stock solution of

    
     M, then dilute to 
    
    
    
    M
    for the working scan.
  • Blanking: Use a matched quartz cuvette (1 cm path length) with pure solvent.

  • Scan Parameters:

    • Range: 200 nm – 500 nm.[1][2]

    • Scan Speed: Medium (approx. 200 nm/min).

    • Data Interval: 1.0 nm.

Comparative Performance Analysis

This section compares the target molecule against its para-isomer and its synthetic precursors.

Comparison 1: Target (Meta) vs. Alternative (Para)

The most critical comparison is between the 3-nitrophenyl (Target) and 4-nitrophenyl (Alternative) isomers.

FeatureTarget: 3-Nitrophenyl Isomer Alternative: 4-Nitrophenyl Isomer
Structure Nitro is meta to the biaryl bond.Nitro is para to the biaryl bond.
Conjugation Interrupted: No direct resonance between -OMe and -NO₂.Continuous: Direct resonance path exists.

(Primary)
~305 – 315 nm ~340 – 360 nm
Band Character Localized

(Biaryl).
Strong Intramolecular Charge Transfer (ICT).
Visual Appearance Colorless to Pale Yellow.Bright Yellow / Orange.[3]
Molar Absorptivity (

)
Moderate (~15,000

)
High (>20,000

)

Analyst Insight: If your synthesized product is bright yellow/orange, suspect the presence of the para-isomer or residual nitrophenol impurities. The target meta-isomer should be significantly lighter in color due to the lack of the low-energy ICT band.

Comparison 2: Target vs. Precursors (Reaction Monitoring)

UV-Vis is an excellent tool for monitoring the Suzuki coupling of 2-Methoxy-5-bromopyridine and 3-Nitrophenylboronic acid .

Compound

(nm)
Spectral Feature
Precursor A: 2-Methoxy-5-bromopyridine~275 nmSharp peak, typical of substituted pyridines.
Precursor B: 3-Nitrophenylboronic acid~260-270 nmBroad benzenoid band.
Product: 2-Methoxy-5-(3-nitrophenyl)pyridine~310 nm Bathochromic Shift: Formation of the biaryl bond extends the

-system, shifting absorption to >300 nm.

Visualizations

Diagram 1: Electronic Transition Logic

This diagram illustrates why the target molecule absorbs at a lower wavelength (higher energy) than its para-isomer analogue.

ElectronicTransitions cluster_0 Target: 3-Nitrophenyl (Meta) cluster_1 Alternative: 4-Nitrophenyl (Para) Meta_Structure Meta-Linkage (Broken Conjugation) Meta_Gap Large HOMO-LUMO Gap (High Energy) Meta_Structure->Meta_Gap Restricts e- flow Meta_Abs Absorption: ~310 nm (Pale Color) Meta_Gap->Meta_Abs Blue-shifted Para_Structure Para-Linkage (Direct Conjugation) Para_Gap Small HOMO-LUMO Gap (Low Energy) Para_Structure->Para_Gap Facilitates ICT Para_Abs Absorption: ~350 nm (Yellow/Orange) Para_Gap->Para_Abs Red-shifted

Caption: Comparison of electronic conjugation pathways. The meta-linkage in the target molecule interrupts charge transfer, resulting in a larger energy gap and lower wavelength absorption compared to the para-isomer.

Diagram 2: Reaction Monitoring Workflow

Use this logic flow to validate your synthesis using UV-Vis.

ReactionMonitoring Start Start Reaction (Suzuki Coupling) Sample Aliquot Sample (Dilute to 10^-5 M) Start->Sample Measure Measure UV-Vis (200-400 nm) Sample->Measure Decision Is Lambda_max > 300 nm? Measure->Decision No No: Peaks at 260-280 nm (Starting Material) Decision->No Incomplete Yes Yes: Peak at ~310 nm (Biaryl Product Formed) Decision->Yes Success No->Start Continue Heating

Caption: Decision tree for monitoring the synthesis of 2-Methoxy-5-(3-nitrophenyl)pyridine. The appearance of a band >300 nm confirms the formation of the biaryl bond.

References

  • Mahdhaoui, F., et al. (2019).[4] "

    
     reactions of substituted pyridines with secondary amines in aqueous solution." ResearchGate.[5] (Provides kinetic and spectral data for 2-methoxy-5-nitropyridine fragments). Link
    
  • Rahmani, R., et al. (2018). "Molecular Structure, FT-IR, NMR, UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)..." SciELO. (Discusses UV-Vis transitions in similar methoxy-nitrophenyl systems). Link

  • NIST Chemistry WebBook. "Pyridine, 2-methoxy-." (Spectral baseline for the pyridine donor moiety). Link

  • Sigma-Aldrich. "2-Methoxy-5-nitropyridine Product Specification." (Confirming nitro-pyridine fragment characteristics). Link

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.